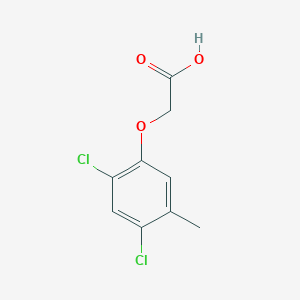

(2,4-Dichloro-5-methylphenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1556-01-0 |

|---|---|

Molecular Formula |

C9H8Cl2O3 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

2-(2,4-dichloro-5-methylphenoxy)acetic acid |

InChI |

InChI=1S/C9H8Cl2O3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) |

InChI Key |

JIPVYKRMJQZZLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Studies of 2,4 Dichloro 5 Methylphenoxy Acetic Acid

Exploration of Novel Synthetic Routes to the Chemical Compound and its Analogues

The conventional synthesis of (2,4-Dichloro-5-methylphenoxy)acetic acid typically involves the reaction of 2,4-dichloro-5-methylphenol (B1664152) with a salt of chloroacetic acid. google.com This method, while established, has prompted research into more efficient and environmentally benign alternatives. Innovations in synthetic chemistry have led to the development of novel routes that offer improved yields and reduced waste.

One advanced approach involves a multi-step process that begins with the synthesis of phenoxyacetic acid from a phenol (B47542) or methyl phenol salt and a chloroacetic acid salt. This is followed by a controlled chlorination step to introduce the chloro groups at the desired positions on the aromatic ring. google.comgoogle.com This method allows for the recycling of solvents and wastewater, significantly reducing the environmental impact, with reported yields exceeding 95%. google.comwipo.int The chlorination can be catalyzed by various agents, including iron oxide or ferric chloride, and can be carried out in different solvents like dichlorobenzene or acetic acid. google.comgoogle.com

The synthesis of analogues of this compound can be achieved by modifying the starting materials or reaction conditions. For instance, using different substituted phenols allows for the creation of a diverse library of analogues. google.comresearchgate.net Furthermore, the core phenoxyacetic acid structure can be derivatized by reacting it with various compounds, such as amino acids and peptides, to explore new biological activities. researchgate.netresearchgate.net These reactions often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIPC) to facilitate the formation of amide bonds. researchgate.netresearchgate.net Another method for creating derivatives involves the esterification of the carboxylic acid group with various phenols using an activator like phosphonitrilic chloride. jocpr.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages |

|---|---|---|

| Conventional Synthesis | Reaction of a substituted phenol with a chloroacetate (B1199739) salt. chemicalbook.com | Well-established and straightforward. |

| Stepwise Synthesis and Chlorination | Synthesis of phenoxyacetic acid followed by controlled chlorination. google.comgoogle.com | High yields (>95%), solvent and wastewater recycling, reduced environmental impact. google.comwipo.int |

| Analogue Synthesis via Derivatization | Coupling of the phenoxyacetic acid core with other molecules like amino acids or phenols. researchgate.netjocpr.com | Creation of diverse libraries of compounds for structure-activity relationship studies. |

Design and Synthesis of Functionalized Derivatives for Mechanistic Elucidation

To investigate the mechanisms of action and explore new therapeutic applications, researchers have designed and synthesized a variety of functionalized derivatives of (2,4-Dichlorophenoxy)acetic acid. These derivatives often incorporate specific chemical moieties to act as probes or to enhance biological activity.

One strategy involves the synthesis of hydrazone derivatives. For example, aldehyde derivatives of phenoxyacetic acid can be reacted with benzohydrazide (B10538) derivatives to create compounds with potential anti-inflammatory properties. nih.gov Another approach is the synthesis of thiazolidinone derivatives, which have also shown promise as anti-inflammatory agents. nih.gov

Furthermore, the core structure can be modified to create amides and esters. For instance, (2,4-Dichlorophenoxy)acetic acid can be converted to its N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide derivative, which can then react with aromatic amines to form a series of thiourea (B124793) derivatives. mdpi.com Additionally, the acid can be coupled with amino acids and peptides to generate novel compounds with potential antimicrobial activities. researchgate.netresearchgate.net The synthesis of these derivatives often involves standard coupling reagents and controlled reaction conditions to achieve the desired products. chemicalbook.com

The design of these derivatives is often guided by computational studies, such as molecular docking, to predict their interaction with biological targets like COX-2 enzymes. nih.govnih.gov This rational design approach helps in prioritizing synthetic targets and understanding the structure-activity relationships.

Table 2: Examples of Functionalized Derivatives and Their Potential Applications

| Derivative Class | Synthetic Approach | Potential Application |

|---|---|---|

| Hydrazones | Reaction of aldehyde derivatives with hydrazides. nih.gov | Anti-inflammatory agents. nih.gov |

| Thiazolidinones | Cyclization reactions involving the phenoxyacetic acid moiety. nih.gov | Anti-inflammatory agents. nih.gov |

| Thioureas | Addition of amines to an isothiocyanate derivative. mdpi.com | Potential anti-inflammatory agents. mdpi.com |

| Amino acid/Peptide Conjugates | Amide coupling of the acid with amino acids or peptides. researchgate.netresearchgate.net | Antimicrobial agents. researchgate.netresearchgate.net |

Stereochemical Investigations in Phenoxyacetic Acid Synthesis Research

While this compound itself is achiral, stereochemistry becomes a critical consideration in the synthesis of its derivatives, where the introduction of chiral centers can lead to stereoisomers with distinct biological activities.

Research in this area has focused on the synthesis and characterization of chiral derivatives and the study of their stereochemical properties. For example, the hetero-Diels-Alder reaction has been employed to create complex thiopyrano[2,3-d]thiazole derivatives containing multiple chiral centers. mdpi.com The relative stereochemistry of these products is often determined using advanced NMR techniques and X-ray crystallography.

In the synthesis of derivatives containing flexible side chains, the presence of different conformers or isomers can be observed. For instance, in certain hydrazone derivatives, cis/trans isomerism around the C=N bond has been identified through NMR spectroscopy. nih.gov Similarly, the synthesis of organic salts of 2,4-dioxothiazolidine-5-acetic acid has allowed for the investigation of supramolecular interactions and crystal packing, which are influenced by the stereochemistry of the constituent ions. nih.gov

The development of synthetic methods that allow for the control of stereochemistry is crucial for preparing enantiomerically pure compounds. While not extensively detailed for this compound itself in the provided context, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are broadly applicable to the synthesis of chiral phenoxyacetic acid derivatives. The biological evaluation of individual stereoisomers is essential for understanding the structure-activity relationships and for the development of more potent and selective therapeutic agents.

Environmental Dynamics and Transformation Pathways of 2,4 Dichloro 5 Methylphenoxy Acetic Acid

Sorption and Desorption Kinetics in Diverse Environmental Matrices

The mobility and bioavailability of (2,4-Dichloro-5-methylphenoxy)acetic acid in the environment are largely controlled by its sorption and desorption from soil and sediment particles. These processes are dynamic and influenced by a variety of matrix-specific properties.

Influence of Soil Physicochemical Characteristics on Sorption Processes

The retention of phenoxyacetic acid herbicides in soil is a complex process dictated by the soil's physical and chemical properties. Research on analogous compounds demonstrates that soil organic matter, clay mineralogy, metal oxides, and pH are dominant factors.

The sorption of these herbicides is strongly and negatively correlated with soil pH. nih.gov As weak acids with a pKa typically around 2.8, they exist predominantly in their anionic form in most agricultural soils (pH > 4). nih.govjwent.net This leads to electrostatic repulsion from the negatively charged surfaces of clay minerals and organic matter, thereby reducing sorption and increasing mobility. mdpi.com Conversely, at a low soil pH (3–4), the herbicides are preferably retained. mdpi.com

Soil organic carbon (OC) content also plays a pivotal role. A higher OC content can lead to greater entrapment of the herbicide, acting as a molecular sieve. mdpi.com However, some studies have found a negative correlation between sorption capacity and organic carbon, suggesting that the type and composition of the organic matter are as important as the quantity. nih.gov Specifically, 2,4-D has shown a high affinity for polar soil organic matter fractions. mdpi.com Iron and aluminum oxides, which are components of the soil's mineral fraction, provide positively charged surfaces for sorption, especially under acidic conditions. researchgate.net Studies indicate that sorption is greater in soils with a high iron content. nih.gov

| Soil Physicochemical Characteristic | Influence on Sorption of Phenoxyacetic Acids | Governing Mechanism |

|---|---|---|

| pH | Negative correlation; sorption decreases as pH increases above the pKa (~2.8). | Increased ionization to anionic form leads to electrostatic repulsion from negatively charged soil colloids. jwent.netmdpi.com |

| Organic Carbon (OC) | Complex; generally, higher OC offers more sites for partitioning, but the nature of OC is critical. mdpi.com | Partitioning of the non-ionized herbicide into the organic matrix; potential for pore entrapment. mdpi.com |

| Clay Minerals (e.g., Kaolinite, Montmorillonite) | Contribute to sorption, but surfaces are typically negatively charged at neutral pH. | Surface adsorption, primarily through weaker forces or at positively charged edge sites. mdpi.com |

| Iron and Aluminum Oxides (e.g., Goethite) | Positive correlation; these minerals are key sorbents, especially at lower pH. nih.govresearchgate.net | Electrostatic attraction between the herbicide anion and the positively charged mineral surfaces. researchgate.net |

| Surface Area | Strong positive correlation; greater surface area provides more sites for interaction. nih.gov | Increased availability of adsorption sites on all soil components. |

Interfacial Interactions and Adsorption Mechanisms

Sorption data for 2,4-D are often well-described by the Freundlich isotherm and a pseudo-second-order kinetic model, suggesting a heterogeneous surface interaction. nih.gov The primary adsorption mechanisms include:

Partitioning: At pH values below the compound's pKa, the uncharged molecular form can partition into the soil's organic matter phase. This is a key mechanism in soils with significant organic content. mdpi.com

Electrostatic Interactions: At pH values above the pKa, the dominant anionic form can be attracted to positively charged sites on minerals like iron oxides or repelled from negatively charged surfaces of clay and humic substances. jwent.net

Desorption studies often show a degree of irreversibility, meaning that not all of the sorbed herbicide is easily released back into the soil solution. nih.gov This hysteresis can impact the long-term persistence and bioavailability of the compound.

Biodegradation Mechanisms and Microbial Ecology

The primary route of dissipation for phenoxyacetic acid herbicides in the environment is microbial degradation. A diverse array of bacteria and fungi have evolved enzymatic systems capable of using these compounds as a source of carbon and energy.

Bacterial Degradation Pathways and Metabolite Profiling

The bacterial degradation of 2,4-D is a well-elucidated process and serves as the canonical model for related compounds. nih.gov The pathway is typically initiated by the cleavage of the ether linkage.

In the most studied pathway, found in organisms like Cupriavidus necator JMP134, degradation involves a series of enzymatic steps encoded by the tfd genes. nih.govresearchgate.net

Initial Cleavage: The process begins with the removal of the acetic acid side chain by an α-ketoglutarate-dependent 2,4-D dioxygenase (encoded by the tfdA gene), forming the corresponding phenol (B47542). For the title compound, this would yield 2,4-dichloro-5-methylphenol (B1664152). nih.govresearchgate.net

Hydroxylation: The resulting phenol is then hydroxylated by a phenol hydroxylase (tfdB gene product) to form a catechol. In the case of 2,4-D, this metabolite is 3,5-dichlorocatechol. nih.gov

Ring Cleavage: The dichlorocatechol undergoes ortho-cleavage by a chlorocatechol 1,2-dioxygenase (tfdC), breaking the aromatic ring to form 2,4-dichloro-cis,cis-muconate. nih.gov

Further Metabolism: Subsequent enzymatic reactions catalyzed by the products of the tfdD, tfdE, and tfdF genes convert this intermediate into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

An alternative initial degradation step has been identified in other bacteria, such as Bradyrhizobium sp. HW13, which utilizes a different family of genes designated cad. nih.gov Numerous bacterial species have been identified as degraders, including members of the genera Burkholderia, Sphingomonas, and Halomonas. frontiersin.org

| Metabolite (Based on 2,4-D Pathway) | Preceding Compound | Key Enzyme | Reference |

|---|---|---|---|

| 2,4-Dichlorophenol (B122985) (2,4-DCP) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | nih.gov |

| 3,5-Dichlorocatechol (3,5-DCC) | 2,4-Dichlorophenol | 2,4-DCP hydroxylase (TfdB) | nih.gov |

| 2,4-dichloro-cis,cis-muconate | 3,5-Dichlorocatechol | Chlorocatechol 1,2-dioxygenase (TfdC) | nih.gov |

| 2-Chlorodienelactone | 2,4-dichloro-cis,cis-muconate | Chloromuconate cycloisomerase (TfdD) | nih.gov |

| 2-Chloromaleylacetate | 2-Chlorodienelactone | Chlorodienelactone hydrolase (TfdE) | nih.gov |

Fungal Degradation Processes and Key Species

Fungi also play a significant role in the degradation of phenoxyacetic acids. Species from the divisions Ascomycota, Basidiomycota, and Mucoromycota are known to metabolize these herbicides. nih.gov

Key fungal genera capable of degrading 2,4-D include Aspergillus, Penicillium, Trichoderma, Fusarium, and Verticillium. nih.govnih.gov For instance, Aspergillus niger has been shown to degrade 2,4-D through hydroxylation of the aromatic ring, producing intermediate metabolites such as 2,4-dichloro-5-hydroxyphenylacetic acid and 2,5-dichloro-4-hydroxyphenylacetic acid. nih.gov

White-rot fungi, such as Rigidoporus sp., are particularly effective degraders due to their non-specific, extracellular lignin-modifying enzyme systems. nih.gov Studies have demonstrated a positive correlation between the laccase activity of Rigidoporus sp. and the rate of 2,4-D degradation, indicating that this enzyme plays a crucial role in the initial breakdown of the herbicide. nih.gov In addition to extracellular enzymes, some fungi utilize intracellular cytochrome P450 (CYP) enzyme systems for degradation. nih.gov

| Fungal Genus/Species | Phylum | Key Degradation Feature | Reference |

|---|---|---|---|

| Aspergillus niger | Ascomycota | Metabolizes 2,4-D via hydroxylation of the aromatic ring. | nih.gov |

| Penicillium chrysogenum | Ascomycota | Reported to degrade 2,4-D. | nih.gov |

| Fusarium sp. | Ascomycota | Isolated from contaminated soil and able to degrade 2,4-D. | nih.gov |

| Verticillium sp. | Ascomycota | Isolated from contaminated soil and able to degrade 2,4-D. | nih.gov |

| Rigidoporus sp. | Basidiomycota | Utilizes extracellular laccase enzymes for degradation. | nih.gov |

Enzymatic Systems and Genetic Determinants of Degradation

The microbial capacity to degrade this compound is rooted in specific genes that code for the necessary catabolic enzymes.

Bacterial Genetic Systems: The most extensively characterized genetic system for phenoxyacetic acid degradation is the tfd gene cluster, often found on plasmids, which facilitates its transfer between different bacterial species. nih.gov

tfdA : Encodes the α-ketoglutarate-dependent dioxygenase that catalyzes the initial cleavage of the ether bond. nih.gov

tfdB : Encodes the 2,4-dichlorophenol hydroxylase responsible for the subsequent hydroxylation step. nih.gov

tfdC, tfdD, tfdE, tfdF : These genes encode the enzymes for aromatic ring cleavage and downstream processing (chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, chlorodienelactone hydrolase, and chloromaleylacetate reductase, respectively), funneling the breakdown products into central metabolism. nih.govresearchgate.net

A distinct set of genes, the cad genes (cadRABKC), represents another family of 2,4-D degradation genes found in bacteria like Bradyrhizobium sp. nih.gov The cadA gene, in particular, is homologous in several degrading strains, suggesting a shared evolutionary origin for this pathway. nih.gov

Fungal Enzymatic Systems: Fungal degradation relies on two main types of enzyme systems:

Extracellular Lignin-Modifying Enzymes (LMEs): Primarily found in white-rot fungi, these non-specific enzymes are secreted into the environment. They include laccases, manganese peroxidases, and lignin (B12514952) peroxidases. nih.gov Laccase has been identified as a key enzyme in the degradation of 2,4-D by Rigidoporus sp. nih.gov

Intracellular Cytochrome P450 (CYP) Monooxygenases: These enzymes are involved in a wide range of metabolic activities, including the detoxification of xenobiotics. They are thought to play a role in the initial hydroxylation of the herbicide molecule within the fungal cell. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) |

| 2,4-dichloro-5-methylphenol |

| 2,4-Dichlorophenol (2,4-DCP) |

| 3,5-Dichlorocatechol (3,5-DCC) |

| 2,4-dichloro-cis,cis-muconate |

| 2-Chlorodienelactone |

| 2-Chloromaleylacetate |

| 2,4-dichloro-5-hydroxyphenylacetic acid |

| 2,5-dichloro-4-hydroxyphenylacetic acid |

| 2-chlorophenoxyacetic acid (2-CPA) |

| 2-chloro-4-hydroxyphenilacetic acid |

| 2-hydroxyphenylacetic acid |

| Catechol |

| 2-(4-chloro-2-formylphenoxy)acetic acid |

| 4-chloro-2-methylphenoxy)acetic acid |

| 4-(2,4-dichlorophenoxy)butyric acid |

| 2-(2,4-dichlorophenoxy)propanoic acid |

| 2-methyl-4-chlorophenoxyacetic acid |

| 4-(4-chloro-2-methylphenoxy)butanoic acid |

| 2-(4-chloro-2-methylphenoxy)propanoic acid |

| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |

| 2,4,5 trichlorophenol (2,4,5-TCP) |

| 2,5-dichlorohydroquinone |

| Chlorohydroquinone |

| Maleylacetate |

| 3-oxoadepate |

| 4-hydroxybenzoate |

| Succinate |

| 2-chloromuconolactone |

| 2-chloromaleylacetate |

| α-ketoglutarate |

| Acetic acid |

| Arachidonic acid |

| Prostaglandin E1 |

| Cholesterol |

| Glutamate |

| Nicotine |

| Quinic acid |

| Verapamil |

| n-nornuciferine |

| roemerine |

| (-)-nuciferine |

| (-)-armepavine |

| (+)-isoliensinine |

| Chlorogenic acid |

| Forsythiaside |

| Rutin |

| Phillyrin |

| Phillygenin |

| 2,5-dihydroxybenzoic acid |

| 2,4,6-trihydroxyacetophenone |

| Sucrose |

| D-fructose |

| D-mannose |

| D-glucose |

| Inositol |

| Maleic acid |

| Citric acid |

| Malic acid |

| L-threonic acid |

| L-proline |

| L-phenylalanine |

| Hydroquinone |

Microbial Community Dynamics During Biotransformation

Specific studies identifying the microbial communities, key bacterial or fungal species, and enzymatic pathways involved in the biotransformation of this compound are not available. Research on related phenoxyacetic acids shows that microbial degradation is a primary dissipation route in soil and water, often involving diverse microbial consortia. For instance, the degradation of 2,4-D is well-documented and involves a range of bacteria such as Cupriavidus, Pseudomonas, and Arthrobacter, which possess specific genes (e.g., tfd genes) for its breakdown. However, it cannot be scientifically presumed that the same microbial dynamics apply to this compound without direct experimental evidence.

Abiotic Degradation Processes

There is no specific data on the photolytic degradation rates, quantum yields, or identification of photoproducts for this compound. For the related compound 2,4-D, photodecomposition is a recognized degradation pathway, influenced by factors such as pH and the presence of photosensitizers. Studies on 2,4-D have shown that it can undergo photocatalytic degradation, but these findings cannot be directly extrapolated.

Information regarding the hydrolysis half-life and the identity of hydrolytic transformation products of this compound under various pH and temperature conditions is not documented in available literature. While phenoxyacetic acid herbicides are generally stable to hydrolysis at neutral pH, their stability can change under acidic or alkaline conditions. The half-life for hydrolysis of 2,4-D has been reported as 39 days, but this value is not transferable to the target compound.

Transport, Persistence, and Bioavailability in Environmental Compartments

Specific research detailing the transport, distribution, and persistence of this compound in aquatic systems is not available. The mobility of phenoxyacetic acids in water is generally high due to their solubility. For 2,4-D, its presence in rivers and streams has been frequently monitored, and its persistence can be significant in anoxic water bodies. Without specific studies, the aquatic fate of this compound remains uncharacterized.

There is a lack of research on the potential for atmospheric transport and subsequent deposition of this compound. Volatility and the potential for spray drift are key factors in the atmospheric transport of herbicides. While studies have detected 2,4-D in air samples, indicating it can be subject to atmospheric transport, similar data for this compound does not exist.

Bioavailability and Accumulation in Non-Target Environmental Organisms

Once in the environment, non-target organisms can be exposed to (2,4-Dichlorophenoxy)acetic acid through various routes, including direct contact, ingestion of contaminated food or water, and for aquatic life, absorption from the surrounding water. nih.gov The compound is readily absorbed by plants and is mobile within them. researchgate.net In aquatic environments, it can be present in both water and sediment, making it available for uptake by a range of organisms.

Studies have shown that fish and birds may exhibit higher mortality rates upon exposure to environmentally relevant concentrations of (2,4-Dichlorophenoxy)acetic acid. nih.gov The susceptibility of an organism can depend on its species, life stage, and the route of exposure. nih.gov For instance, larval and adult animals have been found to be more susceptible than juveniles. nih.gov

The bioconcentration factor (BCF), a key indicator of a substance's tendency to accumulate in an organism from water, has been studied for (2,4-Dichlorophenoxy)acetic acid in fish. The reported BCF values are generally low, suggesting that the compound does not significantly concentrate in fish tissues. For example, negligible bioconcentration factors have been reported for fish. asianpubs.org One study calculated BCF values of 12.6 and 9.5 based on water solubility and the octanol-water partition coefficient (log Kow). ca.gov Another source reported BCF values ranging from 1 to 3.4 for chromium, which is provided as a comparative value in the same document. ca.gov The variability in BCF can sometimes be attributed to differences in the lipid content of the test organisms. asianpubs.org

In soil environments, (2,4-Dichlorophenoxy)acetic acid is subject to microbial degradation. inchem.org However, its presence in the soil makes it available for uptake by soil-dwelling invertebrates and plants. One study on the leaching potential in soil found that after 28 days, a significant portion of the applied radioactivity was released as carbon dioxide, with a smaller percentage remaining as extractable residue. inchem.org Of this extractable residue, a fraction was identified as the parent compound, (2,4-Dichlorophenoxy)acetic acid. inchem.org

The following tables present research findings on the bioconcentration and accumulation of (2,4-Dichlorophenoxy)acetic acid in various non-target organisms.

Data Table 1: Bioconcentration Factor (BCF) of (2,4-Dichlorophenoxy)acetic Acid in Fish

| Species | Exposure Concentration | BCF Value | Tissue | Reference |

| Not Specified | Not Specified | Negligible | Not Specified | asianpubs.org |

| Not Specified | Not Specified | 12.6 (calculated) | Not Specified | ca.gov |

| Not Specified | Not Specified | 9.5 (calculated) | Not Specified | ca.gov |

Data Table 2: Environmental Fate and Accumulation of (2,4-Dichlorophenoxy)acetic Acid in Soil

| Soil Type | Parameter | Finding | Timeframe | Reference |

| Not Specified | 14C-CO2 Released | 69.1% of applied radioactivity | 28 days | inchem.org |

| Not Specified | Extractable Residue | 5.39% of applied radioactivity | 28 days | inchem.org |

| Not Specified | (2,4-Dichlorophenoxy)acetic acid in Extractable Residue | 23.9% of extractable residue | 28 days | inchem.org |

| Not Specified | Radiolabel Retention in Top 5 cm of Soil Column | 96.73% of applied radiolabel | Not Specified | inchem.org |

Ecotoxicological Investigations on Non Target Environmental Organisms Exposed to 2,4 Dichloro 5 Methylphenoxy Acetic Acid

Effects on Non-Target Flora and Associated Physiological Responses

Algal and Aquatic Plant Community Dynamics

(2,4-Dichloro-5-methylphenoxy)acetic acid can exert varied effects on algal and aquatic plant communities, with responses often being concentration-dependent. Research has shown that at lower concentrations, this compound can sometimes stimulate the growth of certain algae, potentially due to a hormonal effect. Conversely, at higher concentrations, it can have an inhibitory effect on photosynthesis and respiration in algae, leading to reduced community growth and metabolism.

Studies have revealed differential sensitivity among algal taxa. For instance, heterotrophic taxa such as Nitzschia, Euglena, Chlamydomonas, Mallomonas, Anabaena, and Oscillatoria have demonstrated lower sensitivity to high concentrations of the herbicide. In contrast, species like Scenedesmus, Pediastrum, Characiosiphon, Navicula, Melosira, and Fragilaria have been found to be more sensitive, even at lower concentrations. In field settings, the indirect effects of the herbicide, such as increased nutrient concentrations from the decomposition of target aquatic plants like Eurasian watermilfoil (Myriophyllum spicatum), can also significantly influence the dynamics of algal communities, which are often dominated by Chlorophyta, Pyrrhophyta, and Bacillariophyta.

The growth and differentiation of certain cyanobacteria, such as Anabaena sp., are also affected. Low concentrations have been observed to stimulate growth and heterocyst differentiation in nitrogen-free mediums, while higher concentrations inhibit these processes, with some levels proving to be lethal. oregonstate.edu The presence of other organic compounds, like glucose and tryptophan, can offer a protective effect to the algae, allowing for growth and differentiation even at otherwise lethal concentrations of the herbicide. oregonstate.edu

Terrestrial Non-Crop Plant Physiological Responses

The impact of this compound extends to terrestrial non-crop plants, which can be exposed through spray drift or runoff. Sublethal doses of herbicides can lead to a range of physiological responses in these plants. Even when the immediate effects on biomass are marginal, there can be significant negative consequences for the plant's reproductive success, such as reduced seed production. nih.gov This can, in turn, affect the long-term survival of the plant population. nih.gov

Herbicides have the potential to disrupt the food web in agricultural landscapes not only by reducing the density of specific plants but also by altering the food quality for herbivorous insects. umweltbundesamt.de The protection of natural plant communities in areas adjacent to treated fields, such as field margins and hedgerows, is therefore crucial for maintaining biodiversity. umweltbundesamt.de Research into the sensitivity of non-crop seedling emergence to herbicides is ongoing to better understand and mitigate these risks. umweltbundesamt.de The physiological stress induced by chemical exposure can manifest as visible injuries like chlorosis and necrosis, or as less apparent metabolic disturbances that can still impact plant growth and reproduction. researchgate.net

Impacts on Non-Target Fauna in Aquatic and Terrestrial Ecosystems

Aquatic Invertebrate and Fish Responses

Aquatic fauna, including invertebrates and fish, are susceptible to the effects of this compound. In fish, exposure can lead to a variety of adverse outcomes. Studies on larval zebrafish (Danio rerio) have shown that exposure can impair visually guided behaviors essential for survival, such as prey capture, by affecting the development and function of the neural circuits underlying vision. nih.gov

In other freshwater fish species like tilapia (Oreochromis mossambicus), sublethal exposure has been shown to cause significant changes in haematological parameters, including a decrease in red blood cell count and an increase in white blood cell count, indicative of osmoregulatory dysfunction and an immune response. researchgate.netctgb.nl Histopathological examinations have revealed damage to vital organs, such as degeneration and hyperplasia in the gills and fatty degeneration in the liver. researchgate.net

The neotropical fish Cnesterodon decemmaculatus has exhibited behavioral changes, including lethargy and abnormal swimming patterns, upon exposure. nih.gov Furthermore, genotoxic effects, such as an increased frequency of micronuclei and DNA damage, have been observed. nih.gov The lethal concentration for 50% of the test population (LC50) over 96 hours for this species was determined to be 1008 mg/L. nih.gov

Aquatic invertebrates are also at risk. Sublethal exposure of the narrow-clawed crayfish (Astacus leptodactylus) to this compound resulted in a significant decrease in total haemocyte counts and an increase in haemolymph glucose levels, indicating a stress response. nih.gov Histopathological alterations were observed in the hepatopancreas and gills, including melanisation of the gill lamella. nih.gov

| Organism | Effect |

| Zebrafish (Danio rerio) | Reduced prey capture, impaired visual system development. nih.gov |

| Tilapia (Oreochromis mossambicus) | Decreased red blood cell count, increased white blood cell count, gill and liver damage. researchgate.netctgb.nl |

| Cnesterodon decemmaculatus | Behavioral changes, DNA damage, 96h LC50 of 1008 mg/L. nih.gov |

| Narrow-clawed crayfish (Astacus leptodactylus) | Decreased haemocyte count, increased haemolymph glucose, tissue damage in hepatopancreas and gills. nih.gov |

Soil Invertebrate Community Structures

The application of pesticides can have significant non-target effects on soil biodiversity, potentially eroding ecosystem health. nih.gov While specific data on the direct impact of this compound on soil invertebrate communities is limited, the broader effects of pesticides on these organisms are well-documented. Pesticides can cause a range of direct toxic effects, from the individual to the population level, including DNA damage, altered enzyme activities, and reduced growth and reproduction. nih.gov

Ecosystem-Level Perturbations and Trophic Interactions

The effects of this compound on individual species can cascade through the ecosystem, leading to broader perturbations and altered trophic interactions. A trophic cascade describes the indirect effects of a predator on lower trophic levels. oregonstate.edu For example, the removal or reduction of a top predator can lead to an increase in its prey, which in turn can lead to a decrease in the primary producers that the prey consumes. oregonstate.edu

For instance, a reduction in specific non-target plants could lead to a decline in the populations of herbivorous insects that specialize on those plants. umweltbundesamt.de This would then reduce the food source for insectivorous birds and other predators. Similarly, in aquatic ecosystems, the impact on algal communities and aquatic invertebrates can disrupt the food web that supports fish populations. The sublethal effects on fish, such as impaired foraging ability, can also alter predator-prey dynamics. These disruptions at the base and intermediate levels of the food web highlight the potential for this compound to initiate bottom-up trophic cascades, leading to unforeseen changes in ecosystem structure and function.

Influence on Soil Microbial Functionality and Nutrient Cycling Processes

Following a comprehensive review of publicly available scientific literature, no specific research findings or data sets were identified regarding the influence of this compound on soil microbial functionality and nutrient cycling processes.

Extensive searches for ecotoxicological studies, including those examining effects on soil enzyme activities, microbial respiration, community structure, and key nutrient cycling pathways such as nitrogen and phosphorus transformation, did not yield information specifically pertaining to the compound this compound. The available body of research on phenoxyacetic herbicides predominantly focuses on more common active ingredients such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).

Consequently, it is not possible to provide a detailed analysis, research findings, or data tables on the specific impact of this compound on the soil environment as requested. The scientific community has not, to date, published studies that would allow for an authoritative assessment of its effects on non-target soil microorganisms and their ecological functions.

Molecular and Cellular Mechanisms of Action of 2,4 Dichloro 5 Methylphenoxy Acetic Acid in Plant Systems

Auxin Receptor Interaction and Signal Transduction Pathway Perturbation

The primary mode of action of 2,4-D involves its interaction with auxin signaling pathways. At the molecular level, 2,4-D, like IAA, is perceived by a co-receptor complex consisting of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govresearchgate.net

Under normal physiological conditions, Aux/IAA proteins form heterodimers with AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby repressing their transcription. researchgate.net The binding of an auxin, such as 2,4-D, to the TIR1/AFB receptor promotes the interaction between TIR1/AFB and the Aux/IAA repressor. researchgate.net This interaction targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. researchgate.net

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a suite of early auxin-responsive genes. researchgate.net These genes encode for proteins involved in various aspects of plant growth, including cell division, expansion, and differentiation. The sustained and unregulated activation of these genes by the presence of high concentrations of a stable synthetic auxin like 2,4-D leads to a catastrophic loss of controlled growth, ultimately resulting in plant death. nih.gov Studies have shown that 2,4-D induces the expression of auxin-response genes such as IAA1, IAA13, and IAA19 at both low (auxinic) and high (herbicidal) concentrations. nih.gov

Interestingly, research has revealed a degree of specificity in auxin perception. For instance, mutations in the auxin receptor homolog AFB5 have been shown to confer resistance to picolinate (B1231196) auxins but not to 2,4-D or IAA in Arabidopsis, suggesting that different auxin-like molecules can have preferential interactions with specific receptor components. nih.gov

Hormonal Crosstalk and Regulatory Network Dysregulation in Plants

The application of 2,4-D significantly disrupts the delicate balance of the plant's hormonal regulatory network. nih.govresearchgate.net While it primarily acts as an auxin mimic, its effects ripple through the network, affecting the biosynthesis and signaling of other key plant hormones, most notably ethylene (B1197577) and abscisic acid (ABA). nih.gov This hormonal crosstalk is a critical component of the herbicidal action of 2,4-D. researchgate.netnih.gov

At herbicidal concentrations, 2,4-D treatment leads to a dramatic increase in the production of ethylene. nih.govnih.gov This is achieved through the up-regulation of genes encoding key enzymes in the ethylene biosynthesis pathway, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and ACC oxidase. nih.gov The resulting ethylene overproduction contributes to symptoms like epinasty (downward bending of leaves), senescence, and growth inhibition.

Furthermore, high concentrations of 2,4-D have been shown to induce the biosynthesis of ABA, a hormone generally associated with stress responses and growth inhibition. nih.gov This is supported by the observed up-regulation of the gene NCED1, which encodes 9-cis-epoxycarotenoid dioxygenase, a key regulatory enzyme in the ABA biosynthesis pathway. nih.gov The elevated levels of ABA contribute to stomatal closure, inhibition of growth, and senescence, further exacerbating the toxic effects of 2,4-D.

The interplay between auxin, ethylene, and ABA signaling pathways is complex, involving both synergistic and antagonistic interactions that ultimately dysregulate the plant's ability to coordinate its growth and respond to its environment. nih.gov

Evolution of Herbicide Resistance in Plant Populations

The widespread and prolonged use of 2,4-D has led to the evolution of resistance in numerous weed populations. The first case of a weed resistant to a synthetic herbicide was a population of wild carrot found to be resistant to 2,4-D in 1957. iastate.edunih.gov Since then, resistance to 2,4-D has been reported in a growing number of weed species. nih.gov

The mechanisms of resistance to 2,4-D can be complex and varied. They can include:

Altered translocation: Reduced movement of the herbicide to its target sites within the plant.

Enhanced metabolism: More rapid detoxification of the herbicide by the plant.

Target site modification: Changes in the auxin receptors (TIR1/AFB proteins) that reduce their affinity for 2,4-D.

For example, in some resistant wild mustard biotypes, evidence suggests that differences in the affinity of the auxin-binding site may be responsible for resistance. iastate.edu In wild radish, impaired transport of the herbicide has been identified as the cause of resistance. nih.gov The evolution of resistance in weeds like waterhemp is of particular concern due to its multiple resistance to other herbicide groups. iastate.edu Understanding the mechanisms of resistance is crucial for developing sustainable weed management strategies.

Data Tables

Table 1: Effects of 2,4-D on Hormonal and Molecular Components in Plants

| Affected Component | Organism | Observed Effect | Reference |

| Auxin-response genes (IAA1, IAA13, IAA19) | Arabidopsis thaliana | Induced expression at auxinic and herbicidal concentrations | nih.gov |

| Ethylene Biosynthesis Genes (ACC synthase, ACC oxidase) | Arabidopsis thaliana | Up-regulated at low concentrations | nih.gov |

| ABA Biosynthesis Gene (NCED1) | Arabidopsis thaliana | Induced expression at high concentrations | nih.gov |

| Acyl-CoA oxidase, Xanthine oxidase, Lipoxygenase | Pisum sativum (Pea) | Increased activity in leaves | nih.gov |

| Protein Synthesis | Chinese Hamster Ovary Cells | Remarkable inhibition | nih.gov |

Table 2: Examples of Weed Species with Evolved Resistance to 2,4-D

| Weed Species | Year of First Report | Documented Resistance Mechanism(s) | Reference(s) |

| Wild Carrot (Daucus carota) | 1957 | Target site resistance suspected | iastate.edunih.gov |

| Wild Mustard (Sinapis arvensis) | Not Specified | Altered affinity of auxin binding site suggested | iastate.edu |

| Wild Radish (Raphanus raphanistrum) | Not Specified | Impaired herbicide transport | nih.gov |

| Waterhemp (Amaranthus tuberculatus) | Not Specified | Multiple resistance including to Group 4 herbicides | iastate.edu |

| Kochia (Kochia scoparia) | Not Specified | Resistance to multiple chemical families within Group 4 | iastate.edu |

Mechanisms of Metabolic Detoxification

The ability of a plant to tolerate or detoxify a herbicide is a critical factor in its selectivity and the potential for resistance development. For phenoxyacetic acid herbicides, metabolic detoxification is a key process that transforms the active, phytotoxic molecule into inactive or less toxic forms. This process typically occurs in three phases: modification, conjugation, and compartmentalization.

Detailed research on the metabolic fate of the closely related phenoxyacetic acid herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA), in Phaseolus vulgaris L. (common bean) callus cells has shown that the primary detoxification pathway involves hydroxylation of the methyl group. nih.gov This initial modification step is often followed by the formation of various glycosides and an ether-soluble conjugate, although these were observed as minor metabolites in this specific study. nih.gov Similarly, studies on 2,4-dichlorophenoxyacetic acid (2,4-D) have revealed that its metabolism in plants can proceed through several routes, including the destruction of the side chain (decarboxylation), the introduction of a hydroxyl group into the aromatic ring (hydroxylation), and the formation of complex compounds with other plant metabolites. thestatesman.com The formation of these complexes leads to a loss of the herbicide's phytotoxicity. thestatesman.com

Enzyme systems, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, are known to be involved in the detoxification of various herbicides. uppersouthplatte.org For instance, in velvetleaf (Abutilon theophrasti), resistance to atrazine, another type of herbicide, is conferred by the enhanced activity of glutathione S-transferase, which detoxifies the herbicide through glutathione conjugation. uppersouthplatte.org While direct evidence for (2,4-Dichloro-5-methylphenoxy)acetic acid is not available, it is plausible that similar enzymatic pathways are involved in its detoxification in tolerant plant species.

The table below summarizes the metabolic transformations observed for related phenoxyacetic acid herbicides in different plant systems.

| Herbicide | Plant Species | Metabolic Transformation | Reference |

| (4-chloro-2-methylphenoxy)acetic acid (MCPA) | Phaseolus vulgaris L. | Hydroxylation of the methyl group, formation of glycosides and ether-soluble conjugates | nih.gov |

| Unsubstituted phenoxyacetic acid (POA) | Phaseolus vulgaris L. | 4-hydroxylation and subsequent phenolic glucoside formation | nih.gov |

| 2,4-dichlorophenoxyacetic acid (2,4-D) | General Plant Metabolism | Decarboxylation, hydroxylation of the aromatic ring, formation of complex compounds | thestatesman.com |

Target-Site Resistance Mechanisms in Plants

Target-site resistance (TSR) is a major mechanism through which weeds evolve the ability to withstand herbicide applications. ucdavis.edu This form of resistance arises from genetic mutations that alter the structure of the herbicide's target protein, thereby reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect. pesticidestewardship.org

For auxinic herbicides, including the phenoxyacetic acid family, the primary target is the auxin signaling pathway, which is crucial for plant growth and development. wikipedia.org These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) and, in susceptible plants, lead to a cascade of events that disrupt normal growth processes. wikipedia.org The F-box protein TIR1 and its homologs (AFBs) are recognized as auxin receptors and are key components of this pathway. mdpi.com

While specific instances of target-site resistance to this compound have not been documented in the reviewed literature, research on other auxinic herbicides provides insight into the potential mechanisms. Alterations in the target site are a common cause of resistance. For example, a single nucleotide change in the gene encoding the target protein can lead to resistance. uppersouthplatte.org In the case of some weeds resistant to triazine herbicides, an altered D1 protein in photosystem II reduces the binding affinity of the herbicide. uppersouthplatte.org

For auxinic herbicides, mutations in the genes encoding for the auxin receptors (TIR1/AFB proteins) or other components of the auxin signaling pathway, such as the Aux/IAA co-receptors, could confer resistance. mdpi.com For instance, prior to 2018, target-site resistance to synthetic auxins had not been reported, but subsequent research has identified such mechanisms. mdpi.com

The following table outlines the general principles of target-site resistance that are applicable to auxinic herbicides.

| Resistance Mechanism | Description | General Herbicide Class |

| Altered Target Site | A mutation in the gene encoding the target protein reduces the binding affinity of the herbicide. | Auxinic Herbicides |

| Target Protein Overproduction | Increased expression of the target protein requires a higher dose of the herbicide to achieve a lethal effect. | General Herbicides |

| Codon Deletion | Deletion of a codon in the target gene can render the herbicide ineffective. | Protoporphyrinogen oxidase (PPO) inhibitors |

It is important to note that the evolution of herbicide resistance is a complex process, and in many cases, non-target-site resistance (NTSR) mechanisms, such as enhanced metabolism, play a significant role, either alone or in combination with TSR. ucdavis.edunih.gov

Advanced Analytical Methodologies for Environmental and Biological Monitoring of 2,4 Dichloro 5 Methylphenoxy Acetic Acid

High-Resolution Chromatographic and Spectrometric Techniques for Trace Analysis

The trace analysis of phenoxyacetic acid herbicides, including (2,4-Dichloro-5-methylphenoxy)acetic acid, relies heavily on the separation power of chromatography coupled with the specificity and sensitivity of mass spectrometry. ysi.com Ultra-high performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) is a predominant technique for analyzing these compounds in environmental water samples. nih.gov This approach offers significant advantages, including high efficiency, short analysis times, and the ability to detect both negatively and positively charged analytes in a single run. nih.gov Methods have been developed to detect a wide range of phenoxyacetic acid herbicides and their transformation products with exceptional sensitivity, achieving limits of detection (LOD) well below the 0.1 µg·L⁻¹ level stipulated in European Union drinking water legislation. nih.gov

Gas chromatography (GC) is another powerful tool, often requiring a derivatization step to convert the polar acidic herbicides into more volatile methyl esters before analysis. epa.govscispec.co.th This is traditionally coupled with sensitive detectors like the electron capture detector (ECD) or, for greater specificity and confirmation, a mass spectrometer. ysi.comepa.gov The use of GC coupled with tandem mass spectrometry (GC-MS/MS) provides a high degree of confirmation and sensitivity, eliminating the need for analysis on a secondary confirmation column that is often required with GC-ECD methods. scispec.co.th Techniques such as splitless injection enhance sensitivity, allowing for the detection of trace amounts in various matrices, including soil and water. scispec.co.th

The table below summarizes typical performance data for the analysis of related phenoxyacetic acid herbicides using advanced chromatographic methods, demonstrating the sensitivity and accuracy achievable.

Table 1: Performance Characteristics of Analytical Methods for Phenoxyacetic Herbicides This table is interactive. You can sort and filter the data.

| Analyte (Related Compound) | Matrix | Method | LOD (µg·L⁻¹) | LOQ (µg·L⁻¹) | Recovery (%) |

|---|---|---|---|---|---|

| 2,4-D | Groundwater | UHPLC-MS/MS | 0.0003 | 0.001 | 96-105 |

| Mecoprop | Groundwater | UHPLC-MS/MS | 0.0004 | 0.0013 | 98-103 |

| 2,4-Dichlorophenol (B122985) (TP) | Groundwater | UHPLC-MS/MS | 0.0004 | 0.0013 | 96-102 |

| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | Groundwater | UHPLC-MS/MS | 0.0004 | 0.0013 | 96-104 |

| 2,4-D | Drinking Water | LC-MS/MS | - | 0.10 | 91-98 |

LOD: Limit of Detection; LOQ: Limit of Quantification; TP: Transformation Product. Data compiled from representative studies. nih.govepa.gov

Method Development for Metabolite Identification and Quantification in Environmental Samples

Understanding the environmental fate of this compound requires the identification and quantification of its degradation products, or metabolites. Analytical method development is a primary goal for environmental monitoring agencies to study herbicide degradation pathways. usgs.gov These methods must be capable of simultaneously measuring the parent compound and its key metabolites, which often have different chemical properties.

For phenoxyacetic acids, a common degradation pathway involves the cleavage of the ether linkage, leading to the formation of corresponding chlorophenols. For instance, a major environmental source of 2,4-dichlorophenol is the degradation of the herbicide 2,4-D in soil and water. regulations.gov Therefore, analytical methods are often designed to detect compounds like 2,4-dichlorophenol alongside the parent herbicide. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose, as it can analyze a range of compounds with varying polarities in a single injection without derivatization. nih.govnih.goveconference.io For example, a UHPLC-MS/MS method was developed to determine 18 different phenoxyacetic acid herbicides and their associated transformation products, including various chlorophenols, in groundwater. nih.gov In other studies, researchers have identified metabolites of 2,4-D in methanogenic mixed cultures, detecting intermediates such as 2-chlorophenol (B165306) (2-CP) and 4-chlorophenol (B41353) (4-CP). nih.gov

The table below lists potential metabolites of phenoxyacetic acids that are targeted during method development for environmental samples.

Table 2: Potential Environmental Metabolites of Phenoxyacetic Herbicides This table is interactive. You can sort and filter the data.

| Parent Compound Class | Potential Metabolite | Chemical Formula of Metabolite | Common Environmental Matrix |

|---|---|---|---|

| Phenoxyacetic Acids | 2,4-Dichlorophenol | C₆H₄Cl₂O | Soil, Water |

| Phenoxyacetic Acids | 4-Chlorophenol | C₆H₅ClO | Soil, Water |

| Phenoxyacetic Acids | 2-Chlorophenol | C₆H₅ClO | Soil, Water |

| Phenoxyacetic Acids | 3,5-Dichlorocatechol | C₆H₄Cl₂O₂ | Soil |

Data compiled from studies on the degradation of 2,4-D and related compounds. nih.govnih.gov

Isotopic Tracing and Degradation Pathway Elucidation Techniques

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and definitively elucidate its degradation pathways. wikipedia.org This method involves synthesizing the target molecule, such as this compound, with one or more atoms replaced by a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, or ¹⁵N). wikipedia.orgscripps.edu By tracking the labeled atom, scientists can map the transformation of the parent compound into various metabolites and, ultimately, its mineralization.

Radiolabeling with Carbon-14 (¹⁴C) is a classic and effective approach for studying herbicide degradation in environmental matrices like soil. nih.govnih.gov In these experiments, soil microcosms are treated with ¹⁴C-labeled herbicide. The complete degradation or mineralization of the compound is confirmed by measuring the evolution of ¹⁴CO₂ over time. nih.gov For example, studies using uniformly ¹⁴C-labeled 2,4-dichlorophenol demonstrated its degradation by brown rot fungi, with up to 54% of the label being liberated as ¹⁴CO₂ within six weeks. nih.gov Similarly, ¹⁴C-labeled 4-chloro-2-methylphenoxyacetic acid (MCPA) has been used to conduct mineralization experiments in soil. nih.gov

This technique not only confirms biodegradation but also helps identify the sequence of degradation steps. The degradation pathway for the related herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) has been shown to proceed through the formation of 2,4,5-Trichlorophenol, which is then further broken down. ethz.ch The identification of such intermediates in experiments using labeled compounds provides direct evidence for specific pathway steps. The dissemination of catabolic genes, such as the tfdA gene which codes for a dioxygenase that acts on phenoxyacetic acids, can also be tracked to understand how microbial communities adapt to degrade these compounds. nih.gov The availability of stable isotope-labeled standards, such as 2,4-Dichlorophenol-¹³C₆, is also critical for quantitative analysis using isotope dilution mass spectrometry. cortecnet.com

Bioanalytical Methods for Environmental Exposure Assessment Research

Bioanalytical methods are essential for assessing human exposure to environmental contaminants like this compound. This research, known as human biomonitoring, involves measuring the chemical or its metabolites in biological samples such as blood or urine. hh-ra.org Urine is a commonly used matrix for non-persistent pesticides because they are typically metabolized and excreted within a few days of exposure. regulations.govhh-ra.org

For phenoxyacetic acids, exposure assessment often involves analyzing urine for the parent compound and its major metabolites, such as 2,4-dichlorophenol. regulations.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for this analysis due to its high sensitivity and specificity, allowing for the detection of trace levels of these compounds in complex biological matrices. nih.gov The development of these methods includes optimizing sample preparation, often involving solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before instrumental analysis. nih.gov

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer an alternative or complementary screening approach. capes.gov.brnih.gov These methods are based on the specific binding of an antibody to the target pesticide and can be very rapid and suitable for high-throughput screening of many samples, though positive results are often confirmed by chromatographic methods. capes.gov.brnih.gov

Biomonitoring studies provide valuable data on real-world exposures. For example, a study on farm families using the closely related herbicide 2,4-D found detectable levels in urine from applicators, their spouses, and their children, with concentrations varying based on the individual's role in the application process. healthpartners.comnih.gov

Table 3: Example Biomonitoring Data for Urinary 2,4-D in Farm Families Post-Application This table is interactive. You can sort and filter the data.

| Family Member | Geometric Mean Systemic Dose (µg/kg) | Median Urine Concentration - Day After Application (µg/L) |

|---|---|---|

| Applicator | 2.46 | 73.1 |

| Spouse | 0.08 | 1.2 |

| All Children | 0.22 | 2.9 |

| Children (4-11 years) | 0.32 | 6.5 |

Data from a study on the herbicide 2,4-D, a close structural analog to this compound, illustrating the application of bioanalytical methods in exposure assessment. healthpartners.comnih.gov

Environmental Remediation and Mitigation Strategies for 2,4 Dichloro 5 Methylphenoxy Acetic Acid Contamination

Bioremediation Technologies

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or sequester environmental pollutants. It is often considered a more sustainable and cost-effective approach compared to traditional physical-chemical methods.

The biodegradation of chlorophenoxyacetic acid herbicides is predominantly carried out by soil microorganisms that can utilize these compounds as a source of carbon and energy. nih.gov The development of engineered microbial strains and consortia aims to enhance the efficiency and reliability of this process.

Numerous bacterial and fungal strains capable of degrading 2,4-D and MCPA have been isolated and characterized. nih.govnih.gov For instance, the bacterial strain Micrococcus luteus LKDA1 has demonstrated the ability to use both MCPA and 2,4-D as its sole carbon source, achieving up to 98% degradation of each herbicide individually over five days of incubation. nih.gov Similarly, fungi such as Aspergillus niger and species from the genera Penicillium, Trichoderma, and Fusarium have shown capabilities in degrading 2,4-D. nih.gov A white-rot fungus, Rigidoporus sp. FMD21, exhibited a strong correlation between its laccase enzyme activity and the degradation rate of 2,4-D and 2,4,5-T. nih.gov

Engineered microbial consortia, which are communities of different microbial species, often show greater resilience and efficiency in degrading complex pollutants compared to single strains. researchgate.net The synergistic interactions within a consortium can lead to more complete degradation of the target compound. For example, a bacterial consortium developed from isolates resistant to 2,4-D was able to reduce its concentration in sterilized soil by up to 95.8% over four weeks at 30°C. researchgate.net The addition of an external carbon source like glucose was found to sometimes inhibit the degradation process, suggesting that the bacteria preferentially consume the more readily available nutrient. researchgate.net Synthetic biology approaches are also being employed to construct engineered Escherichia coli strains with complete degradation pathways for 2,4-D, which can rapidly remediate contaminated water and soil. nih.gov

Table 1: Examples of Microbial Strains Involved in the Degradation of Chlorophenoxyacetic Herbicides

| Microorganism | Target Herbicide(s) | Degradation Efficiency | Reference |

| Micrococcus luteus LKDA1 | 2,4-D, MCPA | 98% degradation after 5 days | nih.gov |

| Cupriavidus pinatubonensis BJ71 | 2,4-D | 99% degradation of 350 mg/L in 6 days | nih.gov |

| Phomopsis sp. E41 | MCPA | 99.8% degradation after 14 days | aloki.hu |

| Rigidoporus sp. FMD21 | 2,4-D, 2,4,5-T | Positive correlation with laccase activity | nih.gov |

| Bacterial Consortium | 2,4-D | 95.8% reduction in sterilized soil in 4 weeks | researchgate.net |

| Engineered Escherichia coli | 2,4-D | Complete degradation of 0.5 mM in 6 hours | nih.gov |

Phytoremediation is a green technology that employs plants to clean up contaminated soil and water. awsjournal.org Plants can remove, degrade, or stabilize contaminants through various mechanisms, including phytoextraction (uptake and accumulation in tissues), phytodegradation (metabolic breakdown), and rhizodegradation (stimulation of microbial activity in the root zone). awsjournal.org

Advanced Physical-Chemical Treatment Processes

Advanced physical-chemical treatment processes offer alternative methods for the rapid and efficient removal of persistent organic pollutants like chlorophenoxyacetic acid herbicides from contaminated water and soil.

Adsorption is a widely used technique for removing dissolved pollutants from water due to its operational simplicity and high efficiency. nih.gov Various adsorbent materials have been investigated for the removal of phenoxyacetic herbicides like 2,4-D and MCPA. nih.govmdpi.com

Activated carbons are the most commonly used adsorbents for this purpose, demonstrating high adsorption capacities due to their large surface area and porous structure. mdpi.comnih.gov Commercial activated carbons have been shown to effectively remove 2,4-D and MCPA from aqueous solutions. nih.gov Furthermore, activated carbons derived from agricultural waste (low-cost activated carbons) have also proven to be efficient and sometimes even superior to commercial ones. mdpi.com For instance, activated carbon produced from langsat empty fruit bunches showed a high adsorption capacity of 261.2 mg/g for 2,4-D. nih.gov Biochars, produced from the pyrolysis of biomass, are another promising class of adsorbents. plos.org The adsorption capacity of biochar is influenced by the pyrolysis temperature, with higher temperatures generally leading to increased sorption. plos.org

Other materials investigated for the adsorption of these herbicides include inorganic materials like silica (B1680970) gels and zeolites, and modern materials such as metal-organic frameworks (MOFs). mdpi.comcapes.gov.br A molecularly imprinted amino-functionalized silica gel sorbent was developed for the selective removal of 2,4-D, showing fast kinetics and high selectivity. nih.gov

Table 2: Adsorption Capacities of Various Adsorbents for Phenoxyacetic Herbicides

| Adsorbent | Target Herbicide | Maximum Adsorption Capacity (mg/g) | Reference |

| Langsat Empty Fruit Bunch Activated Carbon | 2,4-D | 261.2 | nih.gov |

| Commercial Activated Carbon (GAB) | MCPA, 2,4-D | High, microporous properties enhance capacity | researchgate.net |

| Biochar (from poultry manure, 800°C) | MCPA | High and irreversible sorption | plos.org |

| Cr-benzenedicarboxylate (MIL-53) MOF | 2,4-D | Higher than activated carbon or zeolite | capes.gov.br |

| Molecularly-Imprinted Silica Gel | 2,4-D | High selectivity and rapid uptake | nih.gov |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). mdpi.com These processes can lead to the complete mineralization of herbicides into carbon dioxide, water, and inorganic acids.

Several AOPs have been shown to be effective in degrading chlorophenoxyacetic acids. The Fenton process, which uses hydrogen peroxide and an iron catalyst, can achieve high degradation efficiencies, particularly when combined with UV light (photo-Fenton). nih.govnih.gov For 2,4-D, the photo-Fenton process has demonstrated nearly 100% degradation and 98% mineralization. nih.gov Ozonation has also been found to be highly efficient, with one study reporting 99.8% degradation of 2,4-D in 30 minutes. nih.gov

Photocatalysis, often using titanium dioxide (TiO₂) as a catalyst, is another effective AOP. nih.gov The efficiency of photocatalytic degradation can be enhanced by the addition of hydrogen peroxide. qub.ac.uk A hybrid catalyst of ZrO₂-acetylacetonate has been shown to achieve virtually complete removal of several chlorophenoxy herbicides, including MCPA and 2,4-D, within about three days at room temperature without light irradiation. nih.gov A combined approach, using a chemical oxidation step like the Fenton process followed by biological treatment, can also be an effective strategy, as the initial chemical oxidation can break down the toxic herbicide into more biodegradable intermediates. nih.gov

Table 3: Efficiency of Advanced Oxidation Processes for Phenoxyacetic Herbicides

| AOP Technique | Target Herbicide | Efficiency | Reference |

| Ozonation (O₃/plasma) | 2,4-D | 99.8% degradation in 30 min | nih.gov |

| Photo-Fenton (Fe²⁺/H₂O₂/UV) | 2,4-D | 100% degradation, 98% mineralization | nih.gov |

| Photocatalysis (blue TiO₂ nanotubes/UV) | 2,4-D | 97% degradation, 79.67% mineralization | nih.gov |

| ZrO₂-hybrid catalyst | MCPA, 2,4-D, 4-CPA | ~100% removal in 3 days | nih.gov |

| Electro-Fenton | 4-CPA | ~80% mineralization | acs.org |

| Photoelectro-Fenton | 4-CPA | Complete mineralization | acs.org |

Future Research Directions and Emerging Paradigms for 2,4 Dichloro 5 Methylphenoxy Acetic Acid Research

Application of Multi-Omics Approaches in Environmental Microbiology and Plant Science

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the complex interactions between (2,4-Dichloro-5-methylphenoxy)acetic acid and biological systems at a molecular level. These approaches are moving beyond the study of single endpoints to provide a systems-level view of cellular responses.

In environmental microbiology , future research will likely focus on using multi-omics to elucidate the biodegradation pathways of this compound in soil and aquatic environments. While the microbial degradation of related phenoxy herbicides like 2,4-D is known to involve specific gene clusters (e.g., tfd genes), the precise enzymatic and genetic machinery responsible for the breakdown of the 5-methyl substituted variant remains less understood. nih.govucanr.eduresearchgate.netnih.gov Metagenomic and metatranscriptomic analyses of soil microbial communities exposed to the herbicide can identify the key microbial players and the functional genes that are upregulated in its presence. Proteomics can then confirm the expression of the degradative enzymes, while metabolomics can track the formation of intermediate breakdown products, providing a complete picture of the degradation process. nih.gov Such knowledge is crucial for developing bioremediation strategies. nih.gov

In plant science , transcriptomics, in particular, has proven to be a powerful tool for understanding how plants respond to auxin-like herbicides. nih.gov Studies on Arabidopsis have shown that synthetic auxins trigger massive changes in gene expression, affecting pathways related to growth, development, and stress responses. nih.govresearchgate.netoup.com Future research on this compound will likely involve detailed transcriptomic studies on both target weed species and non-target crops. This will help to identify the full spectrum of genes and regulatory networks involved in its herbicidal action and any potential stress responses in crops. nih.govjyu.fi Integrating transcriptomic data with proteomic and metabolomic profiles will provide a more comprehensive model of the plant's response, from gene activation to changes in protein function and metabolic shifts. researchgate.net This integrated approach can reveal novel mechanisms of action, sublethal stress responses, and potential pathways for engineering herbicide tolerance in crops.

| Omics Approach | Application in Environmental Microbiology | Application in Plant Science | Potential Insights |

| Genomics/Metagenomics | Identify microbial species with degradation potential; discover novel degradation genes and plasmids. | N/A | Uncover the genetic basis of herbicide degradation and the diversity of degraders. |

| Transcriptomics | Analyze gene expression in microbial communities to pinpoint active degradation pathways. nih.gov | Profile gene expression changes in response to herbicide exposure to understand mechanisms of action and resistance. nih.govresearchgate.net | Reveal regulatory networks and key genes involved in herbicide response and breakdown. |

| Proteomics | Identify and quantify the specific enzymes produced by microorganisms to break down the herbicide. | Characterize changes in the plant proteome to understand downstream effects of gene regulation. researchgate.net | Link genetic potential to functional protein activity. |

| Metabolomics | Track the metabolic byproducts of herbicide degradation to map the complete pathway. researchgate.net | Analyze changes in plant metabolites to understand physiological responses and stress indicators. nih.govresearchgate.net | Elucidate metabolic reprogramming and identify biomarkers of exposure. |

Predictive Modeling of Environmental Fate and Ecotoxicological Outcomes

Predictive modeling is becoming an indispensable tool for assessing the potential risks of chemicals before and after they enter the market. For this compound, future research will increasingly rely on in silico models to predict its environmental journey and potential for harm.

Environmental fate modeling utilizes a chemical's physicochemical properties to predict its distribution and persistence in the environment. nih.govepa.gov Models like the EPA's EPI Suite™ can estimate properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) based on the molecular structure of this compound. epa.gov These parameters are then used in multimedia fugacity models to predict whether the compound is more likely to be found in soil, water, or air, and how long it will persist in each compartment. researchgate.netncsu.edu Future work will focus on refining these models by incorporating more complex environmental variables and validating model predictions with field monitoring data.

| Physicochemical Property | Relevance to Environmental Fate Modeling |

| Water Solubility | Influences partitioning into water bodies and potential for groundwater contamination. nih.gov |

| Vapor Pressure | Determines the likelihood of volatilization into the atmosphere. epa.gov |

| Octanol-Water Partition Coeff. (Kow) | Indicates potential for bioaccumulation in organisms. epa.gov |

| Soil Adsorption Coeff. (Koc) | Predicts how strongly the chemical will bind to soil particles, affecting its mobility. epa.gov |

| Biodegradation Half-life | Estimates the time required for microbial communities to break down the compound. ncsu.edu |

Ecotoxicological modeling , particularly Quantitative Structure-Activity Relationship (QSAR) models, aims to predict the toxicity of a chemical based on its molecular structure. mdpi.comnih.gov By comparing the structural features of this compound to a database of compounds with known toxicities, QSARs can estimate its potential to harm various organisms, such as algae, invertebrates, and fish. chalmers.se Future research will focus on developing more sophisticated QSAR models that are specific to the auxin mimic mode of action and can predict a wider range of toxicological endpoints, including chronic and sublethal effects. mdpi.com The integration of machine learning algorithms is expected to improve the predictive accuracy of these models, providing a powerful tool for high-throughput screening and prioritization of chemicals for further testing. nih.gov

Nanotechnology Applications in Environmental Remediation and Targeted Research Delivery

Nanotechnology offers novel solutions for both the cleanup of environmental contaminants and the precise study of their biological effects. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio, make them highly effective for these applications.

For the environmental remediation of this compound, research is likely to explore the development of functionalized nanoparticles. For instance, zero-valent iron nanoparticles (nZVI) have shown promise in degrading chlorinated organic compounds. mdpi.com Future studies could focus on synthesizing nZVI or other metallic nanoparticles (e.g., silver, titanium dioxide) specifically tailored to enhance the degradation of this herbicide in contaminated soil and water. nih.gov Another approach involves encapsulating degrading microorganisms or enzymes within porous nanoparticles, creating "nanobioreactors" that protect the biological components and increase their efficiency.

In the context of targeted research delivery , nanotechnology provides a means to study the effects of this compound with unprecedented precision. nih.govnih.gov The herbicide can be loaded into nanocarriers, such as polymeric nanoparticles or liposomes, which can then be delivered to specific plant tissues or even individual cells. nih.govmit.edu This allows researchers to investigate the compound's mode of action at a subcellular level, bypassing the complexities of whole-plant uptake and translocation. nih.gov For example, fluorescently labeled nanocarriers containing the herbicide could be tracked in real-time within a plant to visualize its movement and site of action. nih.gov This approach is invaluable for validating the targets identified through multi-omics studies and for understanding the fundamental biology of auxin mimicry. nih.gov

| Nanotechnology Application | Description | Relevance to this compound |

| Remediation | Use of nanoparticles (e.g., nZVI, AgNPs) to adsorb or catalytically degrade contaminants. nih.gov | Development of specific nanoparticles to break down the herbicide in soil and water. |

| Nanobioremediation | Encapsulation of degradative microbes or enzymes in protective nanomaterials. | Enhancing the survival and efficiency of microorganisms that can degrade the herbicide. |

| Targeted Delivery | Encapsulation of the herbicide in nanocarriers for precise application. nih.govnih.gov | Facilitating fundamental research into its mode of action and cellular targets. |

| Nanosensors | Development of sensors for the real-time detection of the herbicide in environmental or biological samples. mit.edu | Enabling rapid and sensitive monitoring of environmental contamination and plant uptake. |

Interdisciplinary Research on Ecosystem Resilience and Recovery from Chemical Compound Impacts

Understanding the full impact of this compound requires moving beyond laboratory studies and single-species toxicity tests to a more integrated, ecosystem-level perspective. This necessitates interdisciplinary research that combines the expertise of chemists, ecologists, soil scientists, and toxicologists to study how ecosystems respond to and recover from exposure to this compound.

Future research should focus on long-term field studies that assess the effects of the herbicide on biodiversity and community structure . mdpi.com This includes not only its impact on non-target plants but also on the insects that depend on them for food and habitat, soil organisms that drive nutrient cycling, and aquatic life in adjacent water bodies. jyu.finih.gov The widespread use of herbicides can lead to shifts in plant community composition, which can have cascading effects throughout the food web. jyu.fi

A key concept in this area is ecosystem resilience —the ability of an ecosystem to withstand disturbances and maintain its essential functions. Interdisciplinary research will be crucial to understand how exposure to this compound, potentially in combination with other stressors like climate change or other pollutants, affects ecosystem resilience. researchgate.netmdpi.com For example, does its presence alter the soil microbiome in a way that reduces the soil's ability to cycle nutrients or resist erosion? mdpi.com How quickly do plant and insect communities recover after the herbicide is no longer applied? oregonstate.edu Answering these questions requires a coordinated effort to monitor chemical fate, soil health, biodiversity, and key ecosystem processes (e.g., pollination, decomposition) over time. researchgate.netnih.govresearchgate.net This holistic approach will be essential for developing sustainable land management practices that minimize the unintended consequences of herbicide use. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing (2,4-Dichloro-5-methylphenoxy)acetic acid to maximize yield?

Methodological Answer:

- Synthetic Route : The compound is typically synthesized via Ullmann ether coupling or esterification. For example, reacting 2,4-dichlorophenol derivatives with chloroacetic acid under alkaline conditions (e.g., K₂CO₃ or NaOH) .

- Key Variables :

- Catalyst Optimization : Copper catalysts (Cu, CuO, Cu₂O) are critical for Ullmann coupling, but microwave-assisted methods at 230°C in DMF showed low yields (~9%) without catalysts .

- Reaction Time : Refluxing for 4–6 hours in methanol with H₂SO₄ as a catalyst yields an oily product, requiring recrystallization from ethanol for purity .

- Yield Improvement : Use inert atmospheres (N₂/Ar) to prevent oxidation and optimize stoichiometry (e.g., 1:1.2 molar ratio of phenol to chloroacetic acid) .

Q. How can researchers characterize the purity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm structural integrity via ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 4.5–5.0 ppm for the acetic acid moiety) .